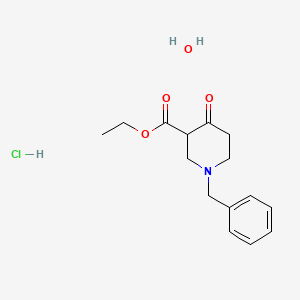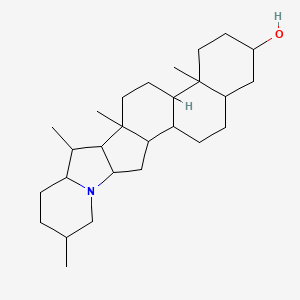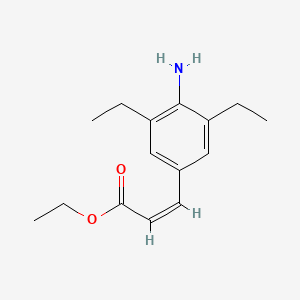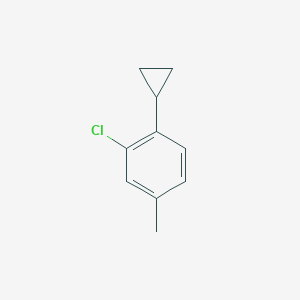
Neu5Az
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neu5Az, also known as N-azidoacetylneuraminic acid, is a derivative of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells and glycoproteins. This compound is particularly notable for its use in bioorthogonal chemistry, where it serves as a chemical reporter for labeling and tracking glycoconjugates in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neu5Az can be synthesized through a chemoenzymatic approach. This method involves the use of glycosyltransferases to transfer the azido-modified sialic acid to acceptor molecules. The process typically starts with the synthesis of the azido-modified sialic acid donor, which is then transferred to the target molecule using specific enzymes .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, utilizing bioreactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Neu5Az undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving this compound.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Triazole-linked products from click chemistry.
Applications De Recherche Scientifique
Neu5Az has a wide range of applications in scientific research:
Mécanisme D'action
Neu5Az exerts its effects through its incorporation into glycoconjugates on the cell surface. The azido group allows for bioorthogonal reactions, enabling the selective labeling and tracking of these molecules. This process involves the transfer of this compound to target molecules by glycosyltransferases, followed by bioorthogonal reactions such as click chemistry to attach probes or other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylneuraminic acid (Neu5Ac): The parent compound of Neu5Az, commonly found in nature.
N-azidoacetylglucosamine (GlcNAz): Another azido-modified sugar used in bioorthogonal chemistry.
Uniqueness
This compound is unique due to its azido group, which allows for specific and efficient bioorthogonal reactions. This makes it particularly valuable in applications requiring precise labeling and tracking of glycoconjugates .
Propriétés
Formule moléculaire |
C11H18N4O9 |
|---|---|
Poids moléculaire |
350.28 g/mol |
Nom IUPAC |
5-[(2-azidoacetyl)amino]-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18N4O9/c12-15-13-2-6(19)14-7-4(17)1-11(23,10(21)22)24-9(7)8(20)5(18)3-16/h4-5,7-9,16-18,20,23H,1-3H2,(H,14,19)(H,21,22) |
Clé InChI |
YPANHJLACRRQLV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)

![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)



![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)

![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)

![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)

